4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a methylpyrazine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Substitution with Methylpyrazine: The final step involves the substitution of the piperazine ring with a methylpyrazine group, which can be achieved through a coupling reaction using a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Another compound with a piperazine moiety.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A related compound with a piperazine ring.
Uniqueness
4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a methylpyrazine-substituted piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18N6 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C14H18N6/c1-11-3-4-16-14(18-11)20-7-5-19(6-8-20)13-10-15-9-12(2)17-13/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
WJVUNCKWBCIWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CN=C3)C |
Origin of Product |
United States |
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